REACTION_CXSMILES
|
CC1(C)[C@H]2[C@@H]1CN[C@@H]2C#N.[CH3:11][O:12][C:13]([C@H:15]1[NH:20][CH2:19][C@H:18]2[C@@H:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]>>[CH3:11][O:12][C:13]([CH:15]1[NH:20][CH2:19][CH:18]2[CH:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]
|
Name
|
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H]2CN[C@@H]([C@@H]12)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@@H]1[C@H]2C([C@H]2CN1)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1C2C(C2CN1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)[C@H]2[C@@H]1CN[C@@H]2C#N.[CH3:11][O:12][C:13]([C@H:15]1[NH:20][CH2:19][C@H:18]2[C@@H:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]>>[CH3:11][O:12][C:13]([CH:15]1[NH:20][CH2:19][CH:18]2[CH:16]1[C:17]2([CH3:22])[CH3:21])=[O:14]
|
Name
|
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H]2CN[C@@H]([C@@H]12)C#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@@H]1[C@H]2C([C@H]2CN1)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1C2C(C2CN1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |